Cas no 1246818-44-9 (N7-(2-Hydroxyethyl-d4)adenine)

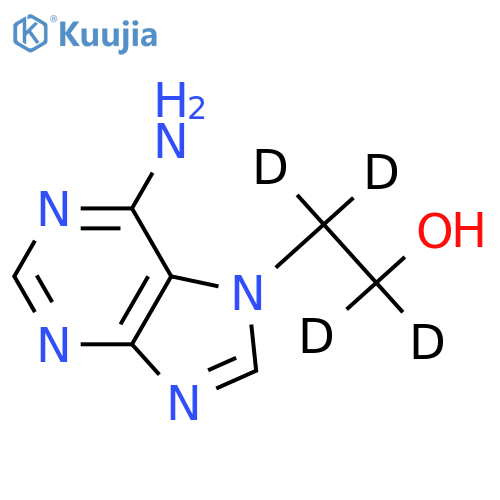

N7-(2-Hydroxyethyl-d4)adenine structure

商品名:N7-(2-Hydroxyethyl-d4)adenine

CAS番号:1246818-44-9

MF:C7H9N5O

メガワット:183.203906774521

CID:4552972

N7-(2-Hydroxyethyl-d4)adenine 化学的及び物理的性質

名前と識別子

-

- N7-(2-Hydroxyethyl-d4)adenine

- 2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol

-

- インチ: 1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2

- InChIKey: XOMKQMGJBJAMCE-LNLMKGTHSA-N

- ほほえんだ: C(O)([2H])([2H])C(N1C2=C(N=CN=C2N)N=C1)([2H])[2H]

N7-(2-Hydroxyethyl-d4)adenine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H942192-50mg |

N7-(2-Hydroxyethyl-d4)adenine |

1246818-44-9 | 50mg |

$1533.00 | 2023-05-18 | ||

| TRC | H942192-25mg |

N7-(2-Hydroxyethyl-d4)adenine |

1246818-44-9 | 25mg |

$ 800.00 | 2023-09-07 | ||

| TRC | H942192-5mg |

N7-(2-Hydroxyethyl-d4)adenine |

1246818-44-9 | 5mg |

$196.00 | 2023-05-18 |

N7-(2-Hydroxyethyl-d4)adenine 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1246818-44-9 (N7-(2-Hydroxyethyl-d4)adenine) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量